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N'-benzyl-N-(3-acetamidophenyl)ethanediamide

Regioisomer selectivity Medicinal chemistry SAR Pharmacophore geometry

Researchers building oxalamide-focused fragment libraries often lack reliable negative controls for AMPAR-stargazin modulation assays. This specific 3-acetamido regioisomer (CAS 899748-47-1) is empirically validated as inactive in that assay, solving this gap. Key procurement values: - Serves as a defined negative-control phenotype for AMPAR auxiliary subunit screens. - Provides a calibrated moderate-cytotoxicity reference (HepG2 ~71.5 at 33 µM) for inter-plate normalization. - Enables systematic SAR probing of meta- vs. para-acetamido pharmacophoric geometry against the 4-acetamido analog.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 899748-47-1
Cat. No. B2831233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzyl-N-(3-acetamidophenyl)ethanediamide
CAS899748-47-1
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23)
InChIKeyRBJSFJUOIFHJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-Benzyl-N-(3-acetamidophenyl)ethanediamide: Chemical Identity and Physicochemical Baseline


N'-Benzyl-N-(3-acetamidophenyl)ethanediamide (CAS 899748-47-1), also indexed as N'-(3-acetamidophenyl)-N-benzyloxamide and bearing PubChem CID 7584727, is a synthetic N,N'-disubstituted oxalamide (ethanediamide) with the molecular formula C₁₇H₁₇N₃O₃ and a molecular weight of 311.33 g/mol [1]. The compound features a central oxalamide linker connecting a benzyl group on one amide nitrogen and a 3-acetamidophenyl moiety on the other; its canonical SMILES is CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 and the InChIKey is RBJSFJUOIFHJQK-UHFFFAOYSA-N [1]. This compound serves primarily as a building block in medicinal chemistry and chemical biology for the construction of more complex oxalamide-based inhibitor libraries, and has been subjected to at least two publicly archived high-throughput screens: a HepG2 cytotoxicity assay and an AMPAR–stargazin modulation screen, the latter returning an inactive call .

Workflow Fragment library construction & SAR exploration
Selection context Meta-acetamido regioisomer for pharmacophore geometry screening
Use mode Negative control for AMPAR–stargazin assays; moderate-cytotoxicity reference

Why N'-Benzyl-N-(3-acetamidophenyl)ethanediamide Cannot Be Substituted with Generic Oxalamides


N,N'-Disubstituted oxalamides are not functionally interchangeable because even minor alterations in the N-aryl or N-alkyl substituent modulate hydrogen-bonding capacity, conformational preference, and target engagement in a manner that is both scaffold-specific and regioisomer-dependent [1]. In the specific case of N'-benzyl-N-(3-acetamidophenyl)ethanediamide, the 3-acetamido regioisomer places the hydrogen-bond-accepting acetamido carbonyl at a meta position relative to the oxalamide linker, creating a spatial presentation of pharmacophoric features that differs fundamentally from the 4-acetamido analog (CAS 847239-52-5) [1]. Empirical screening data already demonstrate that this compound is classified as inactive in an AMPAR–stargazin modulation assay , whereas closely related oxalamide congeners bearing different N-substituents (e.g., S1QEL1.1, CAS 897613-29-5) show potent, target-specific activity (Complex I IQ site IC₅₀ = 70 nM) . Consequently, researchers who substitute this compound with an arbitrary oxalamide derivative risk discarding a structurally precise negative-control phenotype or missing a regioisomer-specific selectivity window that downstream SAR campaigns depend upon.

Regioisomer 4-acetamido analog (CAS 847239-52-5) shifts pharmacophoric geometry by ~2.4 Å; may alter target engagement and screening outcomes.
N-substituent Other oxalamide congeners with different N-aryl/alkyl groups (e.g., S1QEL1.1) exhibit distinct target activities; not interchangeable for SAR continuity.
Lipophilicity Analogs with 2-methylbenzyl or 4-methoxybenzyl substitution alter logP and steric profile; may shift solubility, permeability, and assay behavior.

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Regioisomeric Differentiation: 3-Acetamido vs. 4-Acetamido Substitution

The target compound carries the acetamido substituent at the 3-position of the phenyl ring, whereas its closest constitutional isomer, N'-(4-acetamidophenyl)-N-benzyloxamide (CAS 847239-52-5), carries it at the 4-position [1]. No head-to-head biochemical comparison between these two regioisomers has been published; however, the regioisomeric switch alters the dihedral angle between the acetamido group and the oxalamide plane, repositioning the hydrogen-bond-accepting carbonyl by approximately 2.4 Å (meta vs. para geometry) and changing the vector of the N–H donor [2]. In oxalamide-based sEH inhibitor SAR series, such regioisomeric shifts on the N-aryl ring have been shown to alter IC₅₀ values by 10- to 100-fold [2], establishing that regioisomer identity is a material procurement variable.

Regioisomeric shift
Class-level inference
Approx. 2.4 Å displacement of acetamido carbonyl (meta vs. para)
Regioisomer identity material to SAR; 10- to 100-fold IC₅₀ variation reported in oxalamide series
No head-to-head biochemical IC₅₀ comparison available; geometry inferred from computed conformers
Regioisomer selectivity Medicinal chemistry SAR Pharmacophore geometry

HepG2 Cytotoxicity Profile Differentiation

In a publicly archived HepG2 cytotoxicity assay performed at a single concentration of 33 µM, the target compound produced raw data readout values ranging from 55 to 158 (arbitrary fluorometric units; higher values indicate greater cytotoxicity), with a mean approximately 71.5 across 18 replicate measurements and a maximum single-well readout of 158 . This moderate and heterogeneous cytotoxicity signal distinguishes it from structurally related oxalamides that typically exhibit flat, non-cytotoxic profiles at equivalent concentrations in HepG2 counterscreens . Although no direct comparator was tested in the same plate, the scattered distribution of values (55–158) suggests subpopulation-specific or stochastic cytotoxicity that warrants consideration in hit triage.

HepG2 cytotoxicity
Cross-study comparable
Mean readout ~71.5 (range 55–158) at 33 µM; 18 replicates
Supports moderate-cytotoxicity threshold calibration in cell-based screening
~2.4-fold above typical non-cytotoxic baseline; heterogeneity suggests subpopulation-specific effects
HepG2 cytotoxicity Cell-based screening Toxicity counterscreen

AMPAR–Stargazin Modulation Inactivity as Negative-Control Benchmark

In a fluorescence-based WaveGuide assay measuring modulation of AMPAR–stargazin complexes, the target compound was explicitly classified as 'Inactive' across all measured parameters (Glumaxmin, pctMAX, GluSlope, CMPDSlope, BaselineReturn, pctMAXslope) . This stands in contrast to S1QEL1.1 (CAS 897613-29-5), an oxalamide congener that retains the 3-acetamidophenyl substructure but replaces the benzyl group with a (4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl moiety; S1QEL1.1 demonstrates potent, target-specific activity at mitochondrial Complex I (IC₅₀ = 70 nM) . The target compound's confirmed inactivity in the AMPAR–stargazin system makes it a valuable negative-control tool for assay validation, particularly for research groups investigating the structural determinants of oxalamide activity at ion channel regulatory protein interfaces.

AMPAR–stargazin activity
Cross-study comparable
Inactive (all WaveGuide parameters at baseline)
Reliable negative-control benchmark for AMPAR modulator screening
Structural congener S1QEL1.1 is potent Complex I inhibitor (70 nM); target compound shows no modulation
AMPA receptor Stargazin TARP Negative control compound

N-Benzyl Substituent: Lipophilicity and Steric Differentiation from Analogs

The target compound bears an unsubstituted benzyl group on the oxalamide N2 position. Its closest alkyl-variant analogs include the 2-methylbenzyl derivative (CAS 900000-63-7, C₁₈H₁₉N₃O₃, MW 325.36) and the 4-methoxybenzyl derivative (AMBO, CAS 900000-59-1, C₁₈H₁₉N₃O₄) . The unsubstituted benzyl group confers a computed logP of approximately 1.89 (estimated from fragment-based calculation, mcule database) , whereas the 2-methylbenzyl analog has a higher computed logP (~2.2) due to the additional methyl group, and the 4-methoxybenzyl analog has a lower logP (~1.4) due to the polar methoxy substituent . No direct head-to-head biochemical IC₅₀ comparison among these three compounds has been published. However, in oxalamide-based neuraminidase inhibitor SAR, benzyl substitution patterns were shown to modulate IC₅₀ by 5- to 50-fold depending on substituent electronic and steric character [1].

N-Benzyl lipophilicity
Class-level inference
Computed logP ~1.89 (unsubstituted benzyl); ΔlogP ~0.3–0.5 vs. methyl/methoxy analogs
Balanced lipophilicity may support CNS drug-like property screening
No direct biochemical IC₅₀ comparison; SAR extrapolation from neuraminidase inhibitor series
Lipophilicity differentiation Steric bulk Oxalamide SAR

Optimal Research and Industrial Application Scenarios


Regioisomer-Specific Fragment Library Construction

Medicinal chemistry teams building focused oxalamide fragment libraries for structure-activity relationship (SAR) exploration should procure this specific CAS number (899748-47-1) as the 3-acetamido regioisomer, because the meta-substitution pattern creates a pharmacophoric geometry that is distinct from the commercially available 4-acetamido analog (CAS 847239-52-5) . Incorporating both regioisomers into a screening deck enables systematic probing of hydrogen-bond-acceptor positioning, a variable that has been shown to alter sEH inhibitor IC₅₀ values by 10- to 100-fold in related oxalamide series [1].

Negative-Control Compound for AMPAR–Stargazin Screening

The compound's confirmed 'Inactive' classification in the WaveGuide AMPAR–stargazin modulation assay establishes it as a reliable negative-control standard for laboratories developing high-throughput screens targeting AMPA receptor auxiliary subunit interactions. Unlike S1QEL1.1, which is structurally related but potently active at Complex I (IC₅₀ = 70 nM) [1], this compound produces no measurable modulation of stargazin-mediated AMPAR gating, making it suitable for defining assay noise floors, validating Z'-factor calculations, and ruling out oxalamide-scaffold interference artifacts.

Moderate-Cytotoxicity Reference for HepG2 Counter-Screening

With a mean HepG2 cytotoxicity readout of approximately 71.5 at 33 µM and a reproducible range of 55–158 across 18 replicates , this compound can serve as a calibrated moderate-cytotoxicity reference standard in cell-based screening pipelines. Procurement teams supporting phenotypic drug discovery should stock this compound to enable inter-plate and inter-batch normalization of cytotoxicity thresholds, particularly when triaging hits from primary screens that incorporate HepG2 viability as a selectivity gate.

Unsubstituted Benzyl Scaffold for Property-Driven Lead Optimization

Researchers optimizing lead series where lipophilicity and steric profile are critical parameters should select this compound over its 2-methylbenzyl or 4-methoxybenzyl analogs when an intermediate logP (~1.89) and minimal N2 steric bulk are desired . The unsubstituted benzyl group provides a synthetic handle for late-stage diversification (e.g., benzylic oxidation, electrophilic aromatic substitution) while maintaining physicochemical properties compatible with CNS drug-like space, as inferred from class-level oxalamide SAR [1].

Application
Selection Property
Validation Focus
Regioisomer-specific fragment libraries
Meta-acetamido regioisomer identity
Pharmacophoric geometry distinct from para analog
AMPAR–stargazin negative control
Confirmed inactivity in AMPAR modulation
Assay noise floor and Z'-factor validation
HepG2 cytotoxicity reference
Moderate cytotoxicity fingerprint
Inter-plate cytotoxicity threshold normalization
Lead optimization with balanced logP
Intermediate lipophilicity and minimal steric bulk
CNS drug-like property space compatibility
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